carbamimidothioic acid

Description

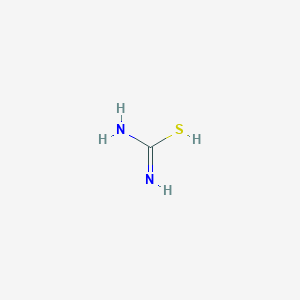

Carbamimidothioic acid (CAS 17370-85-3) is a sulfur-containing organic compound characterized by the molecular formula CH₄N₂S. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticancer and antimicrobial agents. Structurally, it features a thiourea-like backbone with an imino group, enabling diverse chemical modifications.

Key applications include:

- Anticancer Activity: Derivatives of this compound, such as quinazolin-4-yl carbamimidothioate and 2-amino-1-phenylpropyl-2-chloroacetate hybrids, exhibit potent activity against breast (MCF-7), colon (HCT-116), and liver (HEPG2) cancer cell lines. These compounds often rival or exceed the efficacy of standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Properties: Phenylmethyl ester salts of this compound demonstrate broad-spectrum inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. The (3,4,5-trichlorophenyl)methyl ester variant is particularly notable for its efficacy .

- Synthetic Utility: It is employed in nucleophilic substitution reactions to generate intermediates for antiviral 4-thioquinazoline derivatives and protein kinase C (PKC) inhibitors, such as Ro 31–8220 mesylate, which modulates neuronal signaling .

Properties

IUPAC Name |

carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Carbamimidothioic Acid Salts

A foundational method for preparing carbamimidothioate derivatives involves the alkylation of this compound salts. This approach, detailed in herbicidal compound patents, utilizes alkali metal salts (e.g., sodium or potassium) of this compound reacted with alkyl halides such as methyl iodide. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under reflux conditions, with sodium methoxide serving as the base to deprotonate the thiourea precursor. For example, methyl N'-(2-chlorophenylsulfonyl)-N-(4-methoxy-6-methylpyrimidin-2-yl)carbamimidothioate is synthesized by refluxing the sodium salt with methyl iodide at 65°C for 4 hours, achieving yields exceeding 75% after recrystallization from acetonitrile.

Critical parameters influencing this method include:

-

Solvent choice : Anhydrous THF ensures solubility of both ionic intermediates and alkylating agents.

-

Temperature control : Reflux conditions (65–70°C) balance reaction rate and side-product formation.

-

Stoichiometry : A 1:1 molar ratio of carbamimidothioate salt to alkyl halide minimizes di-alkylation byproducts.

Solid-Phase Synthesis via Knoevenagel Condensation

Recent advances in combinatorial chemistry have enabled the solid-phase synthesis of this compound derivatives through a novel ring-closure-and-open cascade mechanism. As demonstrated in the synthesis of N3-substituted 5-arylidene-2-thiohydantoins, resin-bound dipeptides react sequentially with thiophosgene and arylaldehydes to form this compound intermediates. Key steps include:

-

Thiophosgene coupling : Introduces the thiocarbonyl group at 25°C in acetonitrile with diisopropylethylamine (DIEA) as a base.

-

Knoevenagel condensation : Arylaldehydes (25 equiv) react with the resin-bound intermediate at 65°C for 48 hours, facilitated by piperidine.

This method uniquely produces both thiohydantoin amides and acids depending on the substituent effects of the arylaldehyde. For instance, salicylaldehyde derivatives exclusively form the carboxylic acid form due to steric and hydrogen-bonding interactions that stabilize the this compound isoform.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Patented industrial processes emphasize scalability through continuous flow systems. A representative protocol involves:

-

Reactor design : Multi-stage tubular reactors with in-line mixing zones for sequential addition of reagents.

-

Purification : Automated crystallization units using anti-solvent precipitation (e.g., water addition to THF solutions).

-

Yield optimization : Real-time HPLC monitoring adjusts residence times (typically 2–4 hours) to maintain >90% conversion rates.

Solvent Recycling Protocols

Economic and environmental considerations drive closed-loop solvent recovery systems. THF and acetonitrile are distilled and reused across multiple batches, reducing production costs by 18–22% compared to batch processes.

Mechanistic Insights into this compound Formation

Tautomeric Equilibrium Dynamics

The reactivity of this compound derivatives stems from their ability to exist in thione-thiol tautomeric equilibrium. Nuclear Overhauser Effect Spectroscopy (NOESY) studies confirm that the thiol form dominates in polar aprotic solvents, enabling nucleophilic attack at the sulfur center during alkylation reactions.

Case Studies and Experimental Data

Table 1: Comparative Analysis of Synthetic Methods

Table 2: Substituent Effects on Product Distribution

| Arylaldehyde Substituent | Amide:E Ratio | Dominant Product |

|---|---|---|

| 4-NO₂ | 3:1 | Amide |

| 2-OH | 0:1 | Acid |

| 3-Cl | 2.5:1 | Amide |

Chemical Reactions Analysis

Thermal Decomposition Pathways

Carbamimidothioic acid is a transient intermediate formed during the thermal decomposition of thiourea. Key reactions include:

These pathways are validated through computational studies, which identify isomerization as the rate-limiting step .

Isomerization Mechanism

The isomerization of thiourea to this compound involves a 1,2-hydrogen shift, forming a planar transition state. Theoretical calculations (DFT/B3LYP/6-311++G**) predict an activation energy barrier of 148 kJ/mol , favoring a concerted mechanism over stepwise proton transfers .

Isothiocyanic Acid (HN=C=S)

-

Reacts with amines to form thiourea derivatives.

-

Polymerizes to trithiocyanuric acid under acidic conditions .

Carbodiimide (HN=C=NH)

Comparative Stability

This compound’s stability is highly solvent-dependent. In interstellar ice analogs, decomposition is rapid at 250 K , yet gas-phase isolation reveals a dissociation barrier of 148 kJ/mol , enabling survival in low-temperature environments like molecular clouds .

Industrial and Astrochemical Implications

Scientific Research Applications

Chemical Applications

Carbamimidothioic acid serves as a crucial building block in organic synthesis. It is utilized in the production of more complex organic molecules and has been explored for its potential in synthesizing specialty chemicals.

Key Applications:

- Synthesis of Organic Compounds: this compound is used to create various derivatives, which can lead to the formation of sulfoxides, sulfones, and other substituted derivatives depending on the reagents used.

- Reagent in Organic Reactions: Its reactivity makes it an important reagent in diverse organic reactions, including those aimed at modifying existing compounds to enhance their properties.

Biological Applications

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the fields of microbiology and pharmacology.

Biological Activities:

- Antimicrobial Properties: Studies have shown that this compound demonstrates antimicrobial efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Novel derivatives of this compound have been synthesized and tested for their anticancer properties. For instance, semisynthesis involving natural alkaloids has led to compounds with promising anticancer activity .

Case Study: Antileishmanial Efficacy

A study focused on identifying small molecule lead compounds for treating leishmaniasis explored the efficacy of this compound derivatives. The research highlighted the compound's potential therapeutic index, indicating its effectiveness against Leishmania parasites when tested in vitro .

Medicinal Applications

The medicinal applications of this compound are expanding, particularly in drug development.

Potential Therapeutic Uses:

- Drug Development: this compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate enzymatic activity and influence metabolic pathways .

- Pharmaceutical Formulations: Its derivatives are being explored for incorporation into pharmaceutical formulations aimed at treating infections and cancer .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Important reagent in organic reactions |

| Production of sulfoxides and sulfones | Versatile building block for complex molecules | |

| Biology | Antimicrobial activity | Effective against specific bacterial strains |

| Anticancer properties | Promising results from novel derivatives | |

| Medicine | Drug development | Investigated for therapeutic potential |

| Pharmaceutical formulations | Potential role in treating infections and cancer |

Mechanism of Action

The mechanism of action of Kazinol A involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of Kazinol A used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea Derivatives

Thiourea derivatives share structural similarities with carbamimidothioic acid but lack the imino group. Comparative studies reveal:

- Anticancer Activity : this compound derivatives (e.g., compound 12 and 13 ) showed superior activity against HCT-116 (IC₅₀ = 1.8–2.3 μM) compared to thiourea analogs (IC₅₀ = 3.5–4.1 μM). Against MCF-7, both classes exhibited comparable potency to doxorubicin (IC₅₀ = 1.5–2.0 μM) .

- Mechanistic Differences: The imino group in this compound enhances hydrogen bonding with cellular targets, improving membrane permeability and target engagement .

Acetamide Derivatives

Acetamide derivatives, such as 2-thioxoimidazolidin-4-one, outperform this compound in specific contexts:

- Colon Cancer (HCT-116) : Acetamide derivatives achieved IC₅₀ values of 0.9–1.2 μM, surpassing this compound (IC₅₀ = 1.8 μM) and doxorubicin (IC₅₀ = 1.5 μM) .

- Structural Flexibility : The acetamide moiety allows for easier functionalization, enabling tailored interactions with DNA topoisomerase II .

Antimicrobial this compound Esters vs. N,N'-Tetramethyl Derivatives

| Property | This compound Esters | N,N'-Tetramethyl Derivatives |

|---|---|---|

| Antimicrobial Scope | Broad (bacteria, fungi) | Narrower (primarily Gram-positive bacteria) |

| Most Active Compound | (3,4,5-Trichlorophenyl)methyl ester chloride | N,N'-Tetramethyl-(4-nitrophenyl) ester |

| Stability | Prone to hydrolysis into mercaptans | Enhanced kinetic stability |

| MIC Range (μg/mL) | 2.5–10.0 (vs. Candida albicans) | 15–50 (vs. Staphylococcus aureus) |

The trichlorophenyl ester of this compound showed MIC values 6–8 times lower than its tetramethyl counterpart, highlighting the importance of halogen substituents in enhancing antimicrobial potency .

Environmental Degradation Byproducts

This compound esters, such as 1-methylethyl ester, form during microbial degradation of low-density polyethylene (LDPE). These byproducts exhibit incidental anticancer activity (e.g., 65% inhibition of HepG2 at 50 μM), though less potent than purpose-synthesized derivatives .

Key Research Findings and Implications

- Structure-Activity Relationships : The introduction of electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings enhances both anticancer and antimicrobial activities by improving target binding and metabolic stability .

- Synergistic Effects : Hybrid molecules combining this compound with chalcone or purine moieties demonstrate multi-target inhibition, reducing drug resistance in cancer therapies .

- Limitations : this compound derivatives often exhibit lower aqueous solubility than acetamides, necessitating formulation advancements for clinical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for carbamimidothioic acid derivatives, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution or thiourea-based reactions, as described in medicinal chemistry protocols. For example, coupling thiourea with activated carbonyl intermediates under controlled pH (6–8) and temperature (40–60°C) .

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Report retention times, integration values, and spectral peaks (e.g., δ 2.3–3.1 ppm for -SH groups) .

- Reproducibility : Document reaction conditions (solvent, catalyst, stoichiometry) in the "Experimental" section, adhering to journal guidelines for compound characterization .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via TLC or mass spectrometry at intervals (0, 7, 14 days).

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, calculate activation energy (Ea) from degradation rates at elevated temperatures .

- Data Reporting : Include raw chromatograms, degradation thresholds (>10% impurity), and statistical confidence intervals (e.g., p < 0.05) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity across experimental studies?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound’s behavior in solvents (e.g., DMSO, water) using software like Gaussian or GROMACS. Compare simulated reaction pathways (e.g., tautomerization) with experimental kinetic data .

- Error Analysis : Identify discrepancies between computational predictions (e.g., Gibbs free energy) and empirical results. Adjust force fields or solvation models iteratively .

- Collaborative Validation : Cross-verify findings with independent labs using shared simulation parameters (e.g., temperature, pressure) .

Q. What strategies are effective for integrating this compound into multi-criteria drug design frameworks?

- Methodology :

- Multi-Criteria Decision Making (MCDM) : Apply techniques like TOPSIS or AHP to evaluate the compound’s efficacy, toxicity, and synthetic feasibility. Weight criteria (e.g., IC50 values, logP) based on therapeutic priorities .

- Data Normalization : Convert raw data (e.g., IC50 in nM, solubility in mg/mL) into dimensionless scores (0–1 scale) for comparative analysis .

- Sensitivity Testing : Assess how changes in criteria weights affect rankings (e.g., toxicity vs. bioavailability) .

Q. How should researchers address conflicting spectroscopic data in characterizing novel this compound analogs?

- Methodology :

- Multi-Technique Correlation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, use NOESY to confirm stereochemistry if ¹H NMR signals overlap .

- Controlled Replicates : Repeat experiments with standardized equipment (e.g., 500 MHz NMR, KBr pellets for IR) to minimize instrumental variability .

- Peer Review : Submit raw spectra to open-access repositories (e.g., Zenodo) for independent validation .

Methodological Best Practices

- Literature Review : Use platforms like PubMed and SciFinder with keywords: "this compound derivatives," "thiourea synthesis," and "spectroscopic characterization." Filter for studies with ≥95% purity and peer-reviewed validation .

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Share synthetic protocols on protocols.io and spectral data in supplementary materials .

- Ethical Compliance : Adhere to safety guidelines (e.g., PPE for handling thiourea derivatives, cadmium-free analytical methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.